molecular formula C18H18N2O4 B5078902 N-cyclopentyl-3-(4-nitrophenoxy)benzamide

N-cyclopentyl-3-(4-nitrophenoxy)benzamide

Cat. No.: B5078902
M. Wt: 326.3 g/mol
InChI Key: NXUDNEGWBQBJGW-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-(4-nitrophenoxy)benzamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of a cyclopentyl group attached to a benzamide moiety, with a nitrophenoxy substituent at the 3-position of the benzamide ring. This compound is of interest due to its potential use in synthetic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-(4-nitrophenoxy)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-aminobenzoic acid with cyclopentanone in the presence of a dehydrating agent such as thionyl chloride.

    Introduction of the Nitrophenoxy Group: The nitrophenoxy group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting the benzamide core with 4-nitrophenol in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-(4-nitrophenoxy)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Potassium carbonate, various nucleophiles.

Major Products Formed

    Reduction: N-cyclopentyl-3-(4-aminophenoxy)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-cyclopentyl-3-(4-nitrophenoxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(4-nitrophenoxy)benzamide involves its interaction with specific molecular targets. For instance, as a potential deubiquitinase inhibitor, it may bind to the active site of the enzyme, preventing the removal of ubiquitin from substrate proteins. This inhibition can disrupt various cellular processes, leading to antiviral effects .

Comparison with Similar Compounds

Similar Compounds

    4-(2-nitrophenoxy)benzamide: Similar structure but with a different position of the nitrophenoxy group.

    N-cyclopentyl-4-(4-nitrophenoxy)benzamide: Similar structure but with the nitrophenoxy group at the 4-position.

Uniqueness

N-cyclopentyl-3-(4-nitrophenoxy)benzamide is unique due to the specific positioning of the nitrophenoxy group at the 3-position, which can influence its chemical reactivity and biological activity. This positional difference can result in distinct interactions with molecular targets and varied applications in research and industry.

Properties

IUPAC Name

N-cyclopentyl-3-(4-nitrophenoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-18(19-14-5-1-2-6-14)13-4-3-7-17(12-13)24-16-10-8-15(9-11-16)20(22)23/h3-4,7-12,14H,1-2,5-6H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUDNEGWBQBJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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